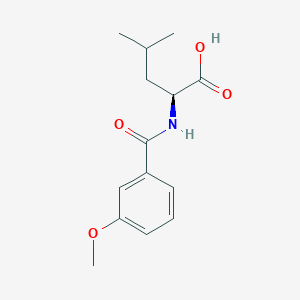
N-(3-Methoxybenzoyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxybenzoyl)-L-leucine is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzoyl moiety and a leucine amino acid residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzoyl)-L-leucine typically involves the following steps:
Preparation of 3-Methoxybenzoic Acid: This can be achieved through the methylation of 3-hydroxybenzoic acid using dimethyl sulfate in the presence of a base.
Formation of 3-Methoxybenzoyl Chloride: The 3-methoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with L-Leucine: The final step involves the coupling of 3-methoxybenzoyl chloride with L-leucine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzoyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoyl-L-leucine.
Reduction: Formation of 3-methoxybenzyl alcohol-L-leucine.
Substitution: Formation of various substituted benzoyl-L-leucine derivatives.
Scientific Research Applications
N-(3-Methoxybenzoyl)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzoyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl moiety can bind to active sites on enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and pain, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxybenzoyl)-β-alanine: Similar structure but with β-alanine instead of leucine.
3-Methoxybenzamide: Lacks the leucine residue but shares the methoxybenzoyl moiety.
N-(3-Methoxybenzoyl)-N-phenylbenzohydrazide: Contains a hydrazide group instead of leucine
Uniqueness
N-(3-Methoxybenzoyl)-L-leucine is unique due to the presence of the leucine residue, which imparts specific biochemical properties and potential therapeutic applications. The combination of the methoxybenzoyl moiety with leucine makes it distinct from other similar compounds .
Properties
CAS No. |
168980-12-9 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2S)-2-[(3-methoxybenzoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-9(2)7-12(14(17)18)15-13(16)10-5-4-6-11(8-10)19-3/h4-6,8-9,12H,7H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1 |
InChI Key |
MUMMHDPLNMLLKB-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC(=CC=C1)OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
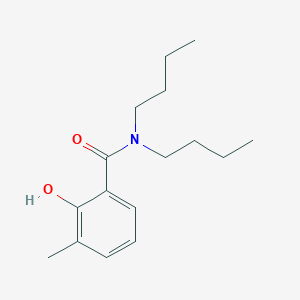
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
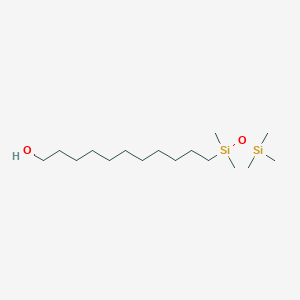
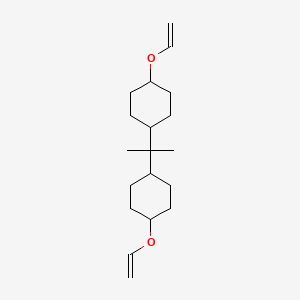
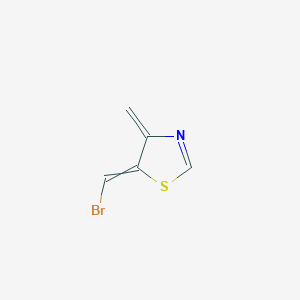
silane](/img/structure/B14260937.png)
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)

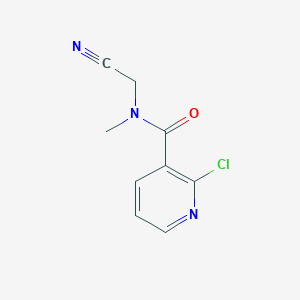
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

